molecular formula C5H5N3O4 B3113783 Methyl 1-nitro-1H-pyrazole-3-carboxylate CAS No. 198348-95-7

Methyl 1-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B3113783
CAS No.: 198348-95-7
M. Wt: 171.11 g/mol
InChI Key: BDLVKJVQPGBRLE-UHFFFAOYSA-N
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Description

Methyl 1-nitro-1H-pyrazole-3-carboxylate (CAS 198348-95-7) is a high-purity nitro-substituted pyrazole ester with the molecular formula C5H5N3O4 and a molecular weight of 171.11 g/mol . This compound belongs to the class of pyrazole carboxylic acid derivatives, which are significant heterocyclic compounds frequently found as constructional units in natural products, pharmaceuticals, and agrochemicals . As a functionalized pyrazole, it serves as a versatile biochemical reagent and synthetic intermediate for life science research . Pyrazole-3-carboxylate derivatives are recognized for their sophisticated coordination capabilities, acting as multifunctional ligands that can form diverse complexes, making them valuable in the synthesis of new materials and coordination polymers . The structural motif of the pyrazole ring is a key scaffold in several active pharmaceutical ingredients . This product is intended for research applications as a biological material or organic compound and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-12-5(9)4-2-3-7(6-4)8(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLVKJVQPGBRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275196
Record name Methyl 1-nitro-1H-pyrazole-3-carboxylate
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Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198348-95-7
Record name Methyl 1-nitro-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198348-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-nitro-1H-pyrazole-3-carboxylate
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Synthetic Methodologies for Methyl 1 Nitro 1h Pyrazole 3 Carboxylate and Its Analogues

Direct Esterification Approaches

Direct esterification represents a straightforward method for the synthesis of methyl 1-nitro-1H-pyrazole-3-carboxylate, starting from its corresponding carboxylic acid. This approach focuses on the conversion of the carboxylic acid functional group into a methyl ester.

Reaction of 1-nitro-1H-pyrazole-3-carboxylic acid with methanol (B129727)

The direct reaction of 1-nitro-1H-pyrazole-3-carboxylic acid with methanol is a common and efficient method for the synthesis of this compound. This reaction, a type of Fischer esterification, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. In this specific synthesis, methanol acts as both the reactant and often as the solvent, driving the reaction towards the formation of the methyl ester. The equilibrium nature of the Fischer esterification necessitates the use of a catalyst and often a dehydrating agent to ensure a high yield of the desired product.

Role of Dehydrating Agents (e.g., Thionyl Chloride, Sulfuric Acid)

Dehydrating agents are crucial in direct esterification reactions to remove the water formed as a byproduct, thereby shifting the reaction equilibrium towards the product side and increasing the yield of the ester.

Thionyl Chloride (SOCl₂): Thionyl chloride is a particularly effective reagent for this transformation. It reacts with 1-nitro-1H-pyrazole-3-carboxylic acid to form an intermediate acyl chloride. This acyl chloride is much more reactive than the original carboxylic acid and readily reacts with methanol to produce the methyl ester. The byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, which further drives the reaction to completion. A typical procedure involves the slow addition of thionyl chloride to a solution of 1-nitro-1H-pyrazole-3-carboxylic acid in methanol at a controlled temperature.

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid serves a dual role in esterification reactions. Firstly, it acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Secondly, sulfuric acid is a potent dehydrating agent, sequestering the water molecule produced during the reaction. The use of a catalytic amount of sulfuric acid in a large excess of methanol can effectively drive the esterification of 1-nitro-1H-pyrazole-3-carboxylic acid to completion.

Dehydrating AgentRoleAdvantages
Thionyl Chloride Reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate.High reactivity, gaseous byproducts are easily removed, driving the reaction to completion.
Sulfuric Acid Acts as both an acid catalyst and a dehydrating agent.Dual functionality, cost-effective.

Pyrazole (B372694) Ring Formation Strategies

An alternative to modifying an existing pyrazole is to construct the pyrazole ring itself with the desired substituents. This approach offers versatility in introducing various functional groups onto the pyrazole core.

Cyclization Reactions of Appropriate Precursors

The formation of the pyrazole ring is typically achieved through the cyclization of a C-C-C precursor with a hydrazine (B178648) derivative, which provides the N-N component of the heterocyclic ring.

A well-established method for the synthesis of pyrazoles involves the condensation reaction between hydrazine or its derivatives and α,β-unsaturated carbonyl compounds, which include 1,3-dicarbonyl compounds. nih.govbeilstein-journals.org This reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. To synthesize analogues of this compound, a suitably substituted α,β-unsaturated carbonyl precursor would be required. The nitro group could be introduced either on the precursor or on the hydrazine derivative, or it could be added to the pyrazole ring in a subsequent step.

A more specialized strategy for the synthesis of pyrazole-3-carboxylates involves the one-pot cyclization of hydrazone dianions with diethyl dioxalate. mdpi.com In this method, a hydrazone is first deprotonated with a strong base, such as an organolithium reagent, to form a dianion. This highly nucleophilic species then reacts with diethyl dioxalate. The subsequent intramolecular cyclization and elimination of ethoxide leads to the formation of the pyrazole-3-carboxylate ring system. This method offers a regioselective route to 3-carboxy-substituted pyrazoles and can be adapted to produce a variety of analogues by using different hydrazone precursors.

Precursor 1Precursor 2Key TransformationProduct Type
Hydrazine Derivativeα,β-Unsaturated Carbonyl CompoundMichael Addition, Cyclization, DehydrationSubstituted Pyrazole
Hydrazone DianionDiethyl DioxalateNucleophilic Acyl Substitution, CyclizationPyrazole-3-carboxylate
One-Pot Cyclization Methods

One-pot and multicomponent reactions (MCRs) have become powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity from simple precursors. acs.orgmdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives, including pyrazole-3-carboxylates and their analogues.

A common one-pot strategy involves the in situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine to form the pyrazole ring. For instance, 1,3-diketones can be formed from enolates and carboxylic acid chlorides and subsequently converted to pyrazoles in a consecutive multicomponent reaction with hydrazines. nih.govbeilstein-journals.org This approach avoids the need to isolate the often-unstable dicarbonyl intermediates. researchgate.net Similarly, a rapid and efficient one-pot synthesis of pyrazoles from (hetero)arenes and carboxylic acids has been developed, proceeding through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org

Domino reactions represent another class of efficient one-pot syntheses. For example, a domino sequence involving a trimethyl phosphite-mediated reaction with acetylene (B1199291) dicarboxylates generates an α,β-unsaturated ketone intermediate. This intermediate undergoes subsequent cyclocondensation with phenylhydrazine (B124118) to yield fully substituted pyrazoles, including pyrazole-3-carboxylates. nih.gov Four-component reactions involving aldehydes, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate (B1144303) are also widely used to produce fused pyrazole systems such as pyrano[2,3-c]pyrazoles. mdpi.comrsc.org

Reaction TypeKey ReagentsProduct TypeKey FeaturesReference
Consecutive MCREnolates, Carboxylic acid chlorides, HydrazinesSubstituted PyrazolesIn situ formation of 1,3-diketone. nih.govbeilstein-journals.org
Domino SequenceTrimethyl phosphite, Acetylene dicarboxylates, PhenylhydrazineFully substituted pyrazole-3-carboxylatesProceeds via an α,β-unsaturated ketone intermediate. nih.gov
Four-Component ReactionAldehydes, Malononitrile, β-Ketoesters, HydrazinePyrano[2,3-c]pyrazolesEfficient synthesis of fused heterocyclic systems. mdpi.comrsc.org
One-Pot Acylation/CyclizationArenes, Carboxylic acids, Hydrazine3,5-Disubstituted PyrazolesSuccessive formation of ketones and β-diketones. rsc.org
Table 1. Overview of Selected One-Pot Methodologies for Pyrazole Synthesis.

Synthesis from 1,3-Diketones and Hydrazines

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is the most traditional and widely used method for pyrazole synthesis, known as the Knorr pyrazole synthesis. nih.govmdpi.commdpi.com This reaction provides a direct and facile route to polysubstituted pyrazoles. mdpi.commdpi.com For the synthesis of pyrazole-3-carboxylate analogues, a β-ketoester (a type of 1,3-dicarbonyl compound) is reacted with hydrazine or its derivatives. rsc.orgrsc.org

The mechanism involves an initial regioselective attack of a nitrogen atom from the hydrazine onto one of the carbonyl groups of the dicarbonyl compound, followed by condensation to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. rsc.orgrsc.org

A significant challenge in the Knorr synthesis is controlling the regioselectivity when an unsymmetrical 1,3-dicarbonyl compound (like a β-ketoester) reacts with a substituted hydrazine. nih.govmdpi.com This reaction can potentially yield two different regioisomers. mdpi.com The regiochemical outcome is influenced by several factors, including the steric and electronic properties of the substituents on both reactants and the reaction conditions (e.g., solvent, pH). mdpi.comrsc.org For example, in the reaction of phenylhydrazine with ethyl acetoacetate, the reaction is governed by the higher reactivity of the ketone moiety over the ester and the more nucleophilic nature of the unsubstituted nitrogen atom of the hydrazine. rsc.orgrsc.org Aprotic dipolar solvents have been shown to give better results and regioselectivity compared to commonly used polar protic solvents like ethanol (B145695). mdpi.com

1,3-Dicarbonyl CompoundHydrazine DerivativeKey Condition/CatalystProductYieldReference
β-DiketoneHydrazine derivativesStandard conditionsMixture of two regioisomersN/A mdpi.com
Ethyl acetoacetatePhenylhydrazineAcidic conditionsEdaravone (a pyrazolone)Good rsc.org
1,3-DiketonesAryl hydrochloride hydrazineAprotic dipolar solvents (e.g., DMA)1,3-Substituted 1-arylpyrazolesGood mdpi.com
Ethyl acetoacetatePhenylhydrazineNano-ZnO catalyst1,3,5-Substituted pyrazolesup to 95% mdpi.com
Table 2. Examples of Knorr Pyrazole Synthesis.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing the pyrazole ring, typically involving the reaction of a diazo compound (the 1,3-dipole) with a dipolarophile containing a carbon-carbon double or triple bond. nih.govrsc.orgrsc.org This [3+2] cycloaddition approach is particularly useful for synthesizing pyrazole-3-carboxylates when diazoesters, such as ethyl diazoacetate, are used as the 1,3-dipole. nih.govorientjchem.org

The reaction of a diazo compound with an alkyne directly yields a pyrazole. rsc.org When an alkene is used as the dipolarophile, the initial product is a pyrazoline, which can then be oxidized to the corresponding aromatic pyrazole. wikipedia.org The diazo compounds can be generated in situ from precursors like tosylhydrazones to avoid handling these potentially hazardous reagents. nih.gov

Regioselectivity is a key consideration in these cycloadditions. For example, in the reaction of diazomethane (B1218177) with trans-diethyl glutaconate, the terminal nitrogen of the diazo compound bonds exclusively to the alpha-carbon of the ester, resulting in 100% regioselectivity. wikipedia.org The regioselectivity can be influenced by steric factors and the electronic properties (HOMO-LUMO interactions) of the substituents on both the diazo compound and the dipolarophile. nih.gov In some cases, the reaction can produce a mixture of regioisomers, particularly when the electronic and steric differentiation between the two ends of the dipolarophile is minimal. nih.gov

1,3-Dipole (or precursor)DipolarophileConditionsProduct TypeKey FeaturesReference
Ethyl diazoacetateα-Methylene carbonyl compoundsN/APyrazole-5-carboxylatesFormation of two regioisomers observed. nih.gov
Diazo compounds (from aldehydes)Terminal alkynesOne-pot process3,5-Disubstituted pyrazolesGenerally high regioselectivity. nih.gov
TosylhydrazonesNitroalkenesMild conditions3,4-Diaryl-1H-pyrazolesHigh regioselectivity confirmed by 2D-NMR. rsc.org
α-Diazocarbonyl substratesAlkynesSolvent-free, heatingSubstituted pyrazolesHigh yields, no workup required. rsc.org
Table 3. 1,3-Dipolar Cycloaddition Routes to Pyrazoles.

Transformations from Other Heterocyclic Systems

Pyrazoles can also be synthesized through the chemical transformation of other pre-existing heterocyclic rings. This approach often involves a ring-opening and subsequent recyclization sequence, typically initiated by a nucleophile like hydrazine.

A common example is the conversion of pyranones. The condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines in the presence of a catalyst provides a route to 5-substituted pyrazoles. nih.govmdpi.com Similarly, chromones can be converted to 3,4-diarylpyrazoles by reaction with hydrazine hydrate. nih.govmdpi.com Isoxazoles can also serve as precursors; their ring can be opened and subsequently cyclized with hydrazine to form 5-aminopyrazoles. encyclopedia.pub Other heterocyclic systems that have been transformed into pyrazoles include 1,5-benzodiazepine-2-thiones, which react with hydrazine to yield o-aminophenylaminopyrazoles, and (Z)-3-acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol, which condenses with arylhydrazines to give substituted pyrazoles. nih.gov

Starting HeterocycleReagentResulting Pyrazole DerivativeReference
2,3-Dihydro-4H-pyran-4-oneArylhydrazine5-Substituted pyrazole nih.govmdpi.com
ChromoneHydrazine hydrate3,4-Diarylpyrazole nih.govmdpi.com
IsoxazoleHydrazine5-Aminopyrazole encyclopedia.pub
(Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-olArylhydrazineSubstituted pyrazole nih.govmdpi.com
1,5-Benzodiazepine-2-thioneHydrazineo-Aminophenylaminopyrazole nih.gov
Table 4. Synthesis of Pyrazoles from Other Heterocyclic Systems.

Nitro Group Introduction and Regioselectivity

The introduction of a nitro group onto a pyrazole ring is a key step in the synthesis of nitropyrazoles. This is typically achieved through electrophilic nitration, but the position of the incoming nitro group—whether on a ring carbon (C-nitration) or a ring nitrogen (N-nitration)—is highly dependent on the reaction conditions and the nature of the pyrazole substrate.

Nitration of Pyrazole Derivatives

Electrophilic nitration of the pyrazole ring is the most common method for introducing a nitro group. The pyrazole ring is an aromatic system, and electrophilic substitution reactions occur preferentially at the C4 position. nih.gov Standard nitrating agents are employed, such as mixtures of nitric acid and sulfuric acid (mixed acid) or nitric acid in acetic anhydride (B1165640). nih.govacs.org

The synthesis of N-nitropyrazoles, such as the precursor to this compound, often proceeds via a two-step sequence. First, the pyrazole is nitrated on the N1 nitrogen using a nitrating agent like a mixture of 90% HNO₃ and acetic anhydride. acs.org This forms an N-nitropyrazole intermediate. This intermediate can then be isolated or used directly in a subsequent step. For many C-nitropyrazoles, the N-nitro intermediate is thermally rearranged in a suitable solvent to move the nitro group from the nitrogen to a carbon on the ring. nih.govacs.org For example, N-nitropyrazole can be rearranged to 3-nitropyrazole in refluxing 1,2-dichlorobenzene (B45396) or to 4-nitropyrazole in sulfuric acid. acs.orgguidechem.com

Regioselective Nitration Considerations

The regioselectivity of pyrazole nitration is a critical aspect, determining whether N-nitration or C-nitration occurs. The target compound, this compound, is an N-nitrated derivative.

N-Nitration vs. C-Nitration:

N-Nitration: The initial attack of the nitronium ion (NO₂⁺) often occurs at the pyridine-like N2 nitrogen. However, the more stable product is typically the N1-nitro isomer. The formation of N-nitropyrazole is often achieved under milder conditions, for example, using nitric acid in acetic anhydride. acs.org This N-nitro compound can be a stable, isolable intermediate. nih.gov

C-Nitration: The pyrazole ring is susceptible to electrophilic attack, primarily at the C4 position, which is the most electron-rich carbon. nih.gov Direct C-nitration at the C4 position can be achieved using stronger nitrating conditions, such as fuming nitric and sulfuric acids. guidechem.com

Factors Influencing Regioselectivity:

Reagents and Conditions: The choice of nitrating agent is paramount. Milder reagents (e.g., HNO₃/Ac₂O) favor the initial formation of the N-nitro derivative. acs.org Harsher conditions (e.g., mixed fuming acids) tend to promote direct C-nitration or rearrangement of an N-nitro intermediate to a more stable C-nitro product. guidechem.com

Substituents: The electronic nature of substituents already on the pyrazole ring influences the reactivity and directs the position of the incoming nitro group. Electron-withdrawing groups, such as the methyl carboxylate group at the C3 position, deactivate the ring towards electrophilic substitution, making C-nitration more difficult and potentially favoring N-nitration.

Thermal Rearrangement: N-nitropyrazoles are often kinetically favored products but can rearrange to the thermodynamically more stable C-nitro isomers upon heating. nih.govresearchgate.net For example, N-nitropyrazole rearranges to 3(5)-nitropyrazole at 140°C. researchgate.net The specific C-nitro isomer formed (e.g., 3-nitro, 4-nitro, or 5-nitro) depends on the substituents present on the ring. researchgate.net

Therefore, to synthesize this compound, conditions must be chosen that favor N-nitration and prevent subsequent thermal rearrangement to a C-nitropyrazole.

SubstrateNitrating AgentConditionsMajor ProductReference
Pyrazole90% HNO₃ / Ac₂ON/AN-Nitropyrazole acs.org
N-NitropyrazoleHeat (refluxing 1,2-dichlorobenzene)Thermal Rearrangement3-Nitropyrazole acs.org
N-NitropyrazoleH₂SO₄Room Temperature4-Nitropyrazole nih.gov
PyrazoleFuming HNO₃ / Fuming H₂SO₄50 °C, 1.5 h4-Nitropyrazole guidechem.com
3-NitropyrazoleMixed Acid (HNO₃/H₂SO₄)N/A3,4-Dinitropyrazole acs.org
Table 5. Regioselectivity in the Nitration of Pyrazole.

Electrophilic Nitration Mechanisms

The introduction of a nitro group onto the pyrazole ring is most commonly achieved through electrophilic nitration. The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions, typically at the C4 position, which is the most electron-rich and sterically accessible position. nih.govguidechem.commdpi.com

The mechanism of electrophilic nitration of pyrazoles generally follows the classical pathway for electrophilic aromatic substitution. The reaction is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically formed from the reaction of a strong acid, such as sulfuric acid (H₂SO₄), with a nitric acid (HNO₃) source. guidechem.com

Step 1: Generation of the Nitronium Ion

Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Nucleophilic Attack by the Pyrazole Ring

The π-electron system of the pyrazole ring acts as a nucleophile, attacking the nitronium ion. This attack preferentially occurs at the C4 position due to its higher electron density compared to the C3 and C5 positions. The attack at C3 or C5 would lead to a less stable cationic intermediate where the positive charge is adjacent to the electron-deficient pyridinic nitrogen atom. The attack at the C4 position results in a more stable resonance-stabilized intermediate, often referred to as a sigma complex or arenium ion.

Step 3: Deprotonation and Aromatization

A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the C4 position of the sigma complex. This step restores the aromaticity of the pyrazole ring, leading to the formation of the 4-nitropyrazole derivative.

For the synthesis of this compound, the starting material would be Methyl 1H-pyrazole-3-carboxylate. The nitration can occur at either the N1 position (N-nitration) or the C4 position (C-nitration). The reaction conditions play a crucial role in determining the regioselectivity of the nitration. N-nitration is often favored under milder conditions, while C-nitration typically requires stronger acidic conditions. Research has shown that the nitration of pyrazole-3(5)-carboxylic acid can lead to the formation of 1-nitropyrazole-3-carboxylic acid. researchgate.net This suggests that direct N-nitration of the pyrazole ring is a viable pathway for the synthesis of the target compound.

The presence of the electron-withdrawing carboxylate group at the C3 position deactivates the pyrazole ring towards electrophilic attack. However, the nitrogen atoms of the pyrazole ring can still be sufficiently nucleophilic to attack the nitronium ion, leading to N-nitration.

Functional Group Interconversions for Carboxylate Moiety

The methyl carboxylate group in this compound offers a versatile handle for further synthetic transformations. These interconversions allow for the synthesis of a variety of analogues with different functional groups at the 3-position of the pyrazole ring.

Common functional group interconversions for the carboxylate moiety include hydrolysis, amidation, and reduction.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an alcohol like methanol, is a common method. nih.gov The reaction proceeds through a nucleophilic acyl substitution mechanism. The resulting carboxylate salt is then acidified to yield the pyrazole-3-carboxylic acid.

ReactantReagentsProduct
This compound1. NaOH, H₂O/MeOH2. HCl1-Nitro-1H-pyrazole-3-carboxylic acid

Amidation: The carboxylate can be converted into a variety of amides. This is typically achieved by first converting the carboxylic acid (obtained from hydrolysis of the ester) into a more reactive acyl chloride. Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding pyrazole-3-carbonyl chloride. nih.gov This highly reactive intermediate can then be reacted with a wide range of primary or secondary amines to form the desired amide. Alternatively, direct conversion of the ester to an amide can be achieved by heating the ester with an amine, although this often requires harsh conditions.

ReactantReagentsIntermediateReagentsProduct
1-Nitro-1H-pyrazole-3-carboxylic acidSOCl₂1-Nitro-1H-pyrazole-3-carbonyl chlorideR¹R²NH1-Nitro-1H-pyrazole-3-carboxamide

Reduction: The ester group can be reduced to a primary alcohol. This transformation is typically carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon of the ester. This reduction provides access to 3-(hydroxymethyl)-1-nitropyrazole derivatives.

ReactantReagentsProduct
This compoundLiAlH₄, THF(1-Nitro-1H-pyrazol-3-yl)methanol

These functional group interconversions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of pyrazole-based compounds for various applications.

Optimization of Synthetic Conditions and Yields

The optimization of synthetic conditions is crucial for maximizing the yield and purity of this compound, while also ensuring the safety and efficiency of the process. Key parameters that are often optimized include the choice of nitrating agent, reaction temperature, reaction time, and the use of catalysts.

Nitrating Agent: The choice of nitrating agent can significantly impact the outcome of the reaction. A mixture of concentrated nitric acid and sulfuric acid is a classic and effective nitrating agent for many aromatic compounds, including pyrazoles. guidechem.com The ratio of these two acids can be varied to control the concentration of the nitronium ion and thus the reaction rate. Fuming nitric acid or mixtures of nitric acid with acetic anhydride are also commonly used. nih.govmdpi.com For N-nitration, milder reagents such as acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can be effective.

Reaction Temperature: The temperature of the nitration reaction is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts, such as dinitrated or oxidized products, and can increase the risk of thermal runaway. guidechem.com Conversely, lower temperatures may lead to slow or incomplete reactions. The optimal temperature is often determined empirically for a specific substrate and nitrating system. For the nitration of pyrazole to 4-nitropyrazole, an optimal temperature of 50°C was found to provide the highest yield, with higher temperatures leading to decomposition. guidechem.com

Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting material. However, prolonged reaction times can also lead to the formation of byproducts. The progress of the reaction is typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Catalysts: While the strong acid used in the nitrating mixture often acts as a catalyst, other catalysts can be employed to improve the efficiency and selectivity of the reaction. For instance, solid acid catalysts like zeolites have been used for the nitration of pyrazoles. nih.gov The use of such catalysts can sometimes offer advantages in terms of easier product separation and catalyst recycling.

An example of optimized conditions for the synthesis of 4-Nitropyrazole, a close analogue, is presented in the table below. guidechem.com These conditions can serve as a starting point for the optimization of the synthesis of this compound.

ParameterOptimized Condition
Nitrating AgentFuming Nitric Acid (90%) / Fuming Sulfuric Acid (20%)
Molar Ratio (Nitrating Agent:Substrate)1.5:1 (HNO₃:Pyrazole)
Reaction Temperature50°C
Reaction Time1.5 hours
Yield 85%

By systematically varying these parameters, it is possible to develop a robust and high-yielding synthesis for this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of Methyl 1 Nitro 1h Pyrazole 3 Carboxylate

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that deactivates the pyrazole (B372694) ring towards electrophilic substitution and is itself a key site of chemical transformation, primarily through reduction.

The conversion of the nitro group to an amino group is a fundamental and widely utilized transformation in the synthesis of pyrazole derivatives. This reaction provides a crucial pathway to aminopyrazoles, which are important precursors for a wide range of biologically active compounds and fused heterocyclic systems. chim.itarkat-usa.org Various reducing agents and conditions can be employed to achieve this transformation effectively.

Catalytic hydrogenation is a common and efficient method for the reduction of nitropyrazoles. researchgate.net Reagents such as palladium on carbon (Pd-C) in the presence of hydrogen gas are frequently used to afford the corresponding amino compounds in good yields. researchgate.net The general mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group. Other reducing systems, such as iron in acidic media or tin(II) chloride, are also effective for the reduction of aromatic nitro compounds and are applicable to nitropyrazole systems. wikipedia.org

The synthesis of the corresponding amino compound, methyl 1-amino-1H-pyrazole-3-carboxylate, from Methyl 1-nitro-1H-pyrazole-3-carboxylate is a key step in creating more complex molecules. chemicalbook.com The resulting amino group is nucleophilic and can participate in a wide array of subsequent reactions, including acylation, diazotization, and condensation. arkat-usa.org

Table 1: Common Reagents for Nitro Group Reduction
Reagent/SystemTypical ConditionsNotes
H₂, Pd/CMethanol (B129727) or Ethanol (B145695) solvent, Room TemperatureA clean and efficient method, widely used for nitropyrazoles. researchgate.net
Fe / HCl or Acetic AcidRefluxing aqueous acidA classic and cost-effective method for aromatic nitro reduction. wikipedia.org
SnCl₂ / HClConcentrated HCl, often with heatingEffective for selective reductions in the presence of other reducible groups.
Zinc or Magnesium PowderWith Hydrazine (B178648) Glyoxylate, Room TemperatureA rapid and simple method for reducing aromatic nitro compounds.

The nitro group on the pyrazole ring can actively participate in redox processes beyond simple reduction to an amine. The reduction is a multi-stage process that can involve several intermediates, such as nitroso and hydroxylamine (B1172632) species, depending on the reaction conditions and the reducing agent used. orientjchem.org The classical Haber-Lukashevich mechanism outlines this stepwise hydrogenation pathway. orientjchem.org This stepwise reduction allows for the potential isolation of these intermediates under carefully controlled conditions, providing alternative synthetic pathways.

The strong electron-withdrawing nature of the nitro group significantly lowers the electron density of the pyrazole ring system. This property makes the molecule susceptible to nucleophilic attack under certain conditions and influences its electrochemical properties. The reduction potential of the nitro group can be studied using techniques like polarography, which can reveal details about the reaction mechanism and the influence of other substituents on the ring. researchgate.net

Reactivity of the Ester Group

The methyl carboxylate group (-COOCH₃) at the 3-position of the pyrazole ring is a versatile functional handle that undergoes reactions typical of carboxylic acid esters, including nucleophilic substitution, hydrolysis, and condensation.

The carbonyl carbon of the ester group is electrophilic and is susceptible to attack by nucleophiles. This can lead to the substitution of the methoxy (B1213986) group (-OCH₃). A common preparative strategy involves a two-step sequence where the ester is first hydrolyzed to the corresponding carboxylic acid, which is then converted to a more reactive intermediate like an acid chloride. researchgate.net This pyrazole-3-carboxylic acid chloride can then readily react with a variety of nucleophiles, such as alcohols or amines, to form new esters or amides. researchgate.netdergipark.org.tr This approach allows for the introduction of a wide range of functional groups, diversifying the molecular structure.

The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding 1-nitro-1H-pyrazole-3-carboxylic acid. Basic hydrolysis, often carried out with aqueous sodium hydroxide (B78521) in an alcohol solvent followed by acidification, is a common method for this transformation. google.comchemicalbook.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to form the carboxylate salt, which is protonated during acidic workup to give the final carboxylic acid. This carboxylic acid is a key active intermediate, as it can be used in subsequent reactions, such as conversion to an acid chloride for amide and ester synthesis or participation in cyclization reactions. researchgate.netdergipark.org.tr

While direct condensation of the methyl ester with alcohols (transesterification) or amines (aminolysis) is possible, it is often more efficient to first convert the ester to the more reactive carboxylic acid or acid chloride. researchgate.net The reaction of the corresponding 1H-pyrazole-3-carboxylic acid chloride with various alcohols or amines provides a high-yield route to a diverse library of esters and amides. researchgate.netdergipark.org.tr These reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the HCl generated during the reaction. researchgate.net This methodology is highly valuable for modifying the properties of the parent molecule, for example, in the development of new pharmaceutical or agrochemical agents. researchgate.net

Table 2: Representative Condensation Reactions of a Pyrazole-3-carbonyl Chloride
NucleophileReaction ConditionsProduct TypeExample Yield
n-Pentyl alcoholReflux with catalytic pyridineEster64% researchgate.net
Aqueous Ammonia (B1221849)Stirring in ice-waterPrimary AmideNot specified dergipark.org.tr
Various AlcoholsRefluxEsterGeneral procedure noted researchgate.net

Pyrazole Ring Transformations

The pyrazole nucleus in this compound serves as a versatile scaffold for various chemical transformations. The electronic nature of the ring, rendered significantly electron-deficient by its substituents, dictates its reactivity, favoring nucleophilic attack and subsequent rearrangements while disfavoring classical electrophilic substitutions.

Cyclization Reactions to Form Fused Heterocycles

Pyrazole derivatives are frequently employed as building blocks in the synthesis of fused heterocyclic systems due to the strategic placement of their nitrogen atoms. mdpi.com Functional groups appended to the pyrazole core can participate in intramolecular or intermolecular reactions to construct new rings. For instance, pyrazole derivatives bearing amino and carboxylate functionalities can be cyclized to form pyrazolo[3,4-d]pyrimidinones.

While direct examples involving this compound are specific, analogous transformations of functionally similar pyrazoles are well-documented. For example, tandem reactions of 3-formylchromones with 5-aminopyrazoles can yield complex fused systems like chromeno[2,3-b]pyrazolo[4,3-e]pyridines. nih.gov These reactions typically proceed through an initial nucleophilic addition or condensation, followed by an intramolecular cyclization and dehydration or elimination step. The general strategy involves a bifunctional pyrazole reacting with a complementary bifunctional reagent to build a new heterocyclic ring fused to the pyrazole core.

Pyrazole Reactant TypeReaction PartnerResulting Fused HeterocycleReaction Type
5-Aminopyrazole-4-carboxamideFormamidePyrazolo[3,4-d]pyrimidineCondensation/Cyclization
5-Amino-3-methyl-1H-pyrazole3-FormylchromoneChromeno[2,3-b]pyrazolo[4,3-e]pyridineTandem Reaction/Cyclization
3-(2-Nitrovinyl)chromoneN-Methylhydrazone3-(1-Methyl-1H-pyrazol-5-yl)chromoneCycloaddition

Ring Opening and Recyclization (ANRORC) Mechanisms

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway for nucleophilic substitution in heterocyclic compounds, particularly those that are electron-deficient. wikipedia.org This mechanism is distinct from direct substitution as it involves a complete cleavage and reformation of the heterocyclic ring.

Research on 3-methyl-1,4-dinitro-1H-pyrazole, a close analog of the title compound, demonstrates the viability of the ANRORC pathway. researchgate.net When treated with arylhydrazines, this dinitropyrazole undergoes a reaction that is not a simple displacement of the 1-nitro group. Instead, the process is proposed to occur via an ANRORC mechanism:

Addition: The nucleophilic arylhydrazine attacks an electrophilic carbon of the pyrazole ring, typically the C5 position, which is activated by the adjacent N-nitro group.

Ring Opening: The resulting intermediate undergoes cleavage of the N1-C5 bond, opening the pyrazole ring to form an open-chain species.

Ring Closure: The terminal nitrogen of the hydrazine moiety then attacks the other electrophilic center of the open-chain intermediate, leading to recyclization and the formation of a new pyrazole ring.

This process often results in the formation of regioisomers, where the substituents on the newly formed pyrazole ring have a different arrangement compared to the starting material. researchgate.net For example, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with some arylhydrazines yields a mixture of 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles. researchgate.net The N1-nitro group acts as the leaving group in this transformation.

Electrophilic Aromatic Substitution on Pyrazole Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic systems. The pyrazole ring is generally considered an electron-rich π-excessive heterocycle, making it susceptible to electrophilic attack, most commonly at the C4 position. researchgate.net However, the reactivity of the ring is heavily dependent on the nature of its substituents.

In the case of this compound, the pyrazole ring is severely deactivated towards electrophilic attack. Both the 1-nitro group and the 3-methyl carboxylate group are strong electron-withdrawing groups. They act to reduce the electron density of the pyrazole ring, making it a poor nucleophile. aiinmr.comresearchgate.net

The standard conditions for many SEAr reactions, such as nitration using a mixture of concentrated nitric and sulfuric acids, generate a potent electrophile like the nitronium ion (NO₂⁺). masterorganicchemistry.com While a less substituted pyrazole would readily react, the high degree of deactivation in this compound makes such a reaction extremely difficult to achieve. Any potential electrophilic attack would be significantly slower than on an unsubstituted or activated pyrazole ring. Therefore, the compound is generally considered inert to typical electrophilic aromatic substitution reactions.

Influence of Substituents on Reaction Pathways and Outcomes

The substituents on the pyrazole ring are the primary determinants of its chemical behavior. The 1-nitro and 3-methyl carboxylate groups in this compound exert a powerful and synergistic electronic influence. mdpi.com

Key Influences of Substituents:

Deactivation towards Electrophiles: As discussed, these electron-withdrawing groups (EWGs) decrease the ring's electron density, shutting down electrophilic aromatic substitution pathways.

Directing Effects in ANRORC: The outcome of the ANRORC reaction is also influenced by the electronic properties of the attacking nucleophile. Studies on dinitropyrazole show that when the arylhydrazine nucleophile contains electron-withdrawing substituents, the reaction proceeds cleanly to a single regioisomer (1-Aryl-5-methyl-4-nitro-1H-pyrazoles). Conversely, when the arylhydrazine bears electron-donating groups, a mixture of regioisomers is formed. researchgate.net This indicates that the electronic interplay between the substituted pyrazole and the nucleophile is crucial in controlling the regioselectivity of the ring-closure step.

Substituent on Nucleophile (Arylhydrazine)Electronic EffectANRORC Reaction Outcome on Dinitropyrazole
-NO₂Strongly Electron-WithdrawingSingle Regioisomer Formed
-Cl, -BrElectron-WithdrawingSingle Regioisomer Formed
-HNeutralMixture of Regioisomers
-CH₃Electron-DonatingMixture of Regioisomers

Theoretical and Computational Studies of Methyl 1 Nitro 1h Pyrazole 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. For Methyl 1-nitro-1H-pyrazole-3-carboxylate, these methods offer deep insights into its geometry, orbital energies, and charge distribution, which collectively govern its chemical behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometries and electronic properties of molecules like nitropyrazole derivatives. energetic-materials.org.cn Calculations are often performed at levels of theory such as B3LYP/6-311G(d,p) to ensure stable and accurate geometric parameters on the potential energy surface. energetic-materials.org.cn

The presence of the electron-withdrawing nitro (NO₂) group and the methyl carboxylate (COOCH₃) group significantly influences the geometry of the pyrazole (B372694) ring. DFT calculations can precisely quantify the changes in bond lengths and angles compared to an unsubstituted pyrazole ring. The C-NO₂ bond is expected to have partial double bond character, leading to a shorter bond length, while the bonds within the pyrazole ring may be slightly elongated due to electronic delocalization and steric hindrance. The planarity of the molecule is also a key aspect, with the nitro and carboxylate groups potentially twisting out of the plane of the pyrazole ring to minimize steric repulsion.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT

Parameter Bond/Angle Predicted Value Description
Bond Length C3-C(O)O ~1.48 Å Single bond connecting the pyrazole ring to the carboxylate carbon.
Bond Length C=O ~1.21 Å Double bond of the carbonyl group.
Bond Length N1-N2 ~1.34 Å Bond within the pyrazole ring.
Bond Length N1-NO₂ ~1.45 Å Bond connecting the pyrazole nitrogen to the nitro group.
Bond Angle O-N-O ~125° Angle within the nitro group.

Note: The values in this table are representative and would be precisely determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. sapub.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring. In contrast, due to the strong electron-withdrawing nature of the nitro group, the LUMO is anticipated to be concentrated on the nitro group and the adjacent nitrogen atom of the pyrazole ring. researchgate.net This distribution facilitates the molecule's role as an electron acceptor in chemical reactions. A smaller HOMO-LUMO gap would suggest that the molecule has better electron delocalization characteristics.

Table 2: Representative FMO Data for Nitro-aromatic Systems

Parameter Energy (eV) Significance
HOMO Energy (EHOMO) -7.5 eV Electron-donating capability
LUMO Energy (ELUMO) -3.2 eV Electron-accepting capability

Note: These values are illustrative for a typical nitro-heterocyclic compound and would be specifically calculated for the target molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps identify the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-poor areas prone to nucleophilic attack. mdpi.com

For this compound, the MEP map would show significant negative potential localized around the oxygen atoms of both the nitro group and the carbonyl group of the ester. nih.gov These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential would be observed around the hydrogen atoms, particularly any N-H protons if the tautomeric form were considered, and the methyl group hydrogens. researchgate.net

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in telecommunications, optical signal processing, and laser technology. nih.govresearchgate.net Organic molecules, particularly those with a π-conjugated system substituted with electron-donating and electron-accepting groups, can exhibit large NLO responses. The pyrazole ring can act as a π-system, while the nitro group is a strong electron acceptor.

The first hyperpolarizability (β) is a key measure of a molecule's second-order NLO activity. researchgate.net Computational methods can predict this value. For this compound, the presence of the nitro group is expected to induce a significant dipole moment and enhance its NLO properties. The combination of the pyrazole ring and the acceptor groups creates the charge asymmetry necessary for a high NLO response. researchgate.net

Table 3: Calculated NLO Properties for Representative Pyrazole Derivatives

Property Calculated Value Unit
Dipole Moment (μ) ~5.5 Debye
Linear Polarizability (α) ~1.5 x 10⁻²³ esu

Note: These values are examples based on similar structures and serve to illustrate the expected NLO response.

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interaction among bonds. walisongo.ac.id It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. researchgate.net

Mechanistic Probes via Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies that govern the reaction rate. mdpi.com

For this compound, computational modeling could be used to explore various potential reactions. For instance, the mechanism of a nucleophilic aromatic substitution (SNAr) on the pyrazole ring could be studied. DFT calculations would be used to model the approach of a nucleophile, the formation of a Meisenheimer-like intermediate, and the subsequent departure of a leaving group. The calculated activation energy barriers for different pathways would help predict the most favorable reaction conditions and the likely regioselectivity of the product. mdpi.com Such studies provide fundamental insights that can guide the synthesis and modification of these heterocyclic compounds.

Simulation of Reaction Mechanisms and Transition States

Theoretical simulations of reaction mechanisms for pyrazole derivatives are crucial for understanding their synthesis and reactivity. While specific studies on this compound are not extensively detailed in the literature, general principles from related pyrazole systems can be applied. Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to investigate proton transfer reactions, which are fundamental to the tautomerism and reactivity of pyrazoles. ias.ac.in

For substituted pyrazoles, intramolecular proton transfer is characterized by high activation energies, typically in the range of 45-55 kcal/mol, making it a less favorable process under normal conditions. ias.ac.in However, the presence of solvent molecules like water or ammonia (B1221849) can significantly lower this energy barrier by facilitating intermolecular proton transfer. ias.ac.innih.gov The transition states for these solvent-assisted mechanisms have been computationally modeled, revealing that ammonia can be more effective than water in stabilizing the transition state and reducing the activation energy. nih.gov

The synthesis of nitropyrazoles often involves the nitration of a pyrazole ring followed by thermal rearrangement. acs.org Computational studies can elucidate the intricate steps of these reactions, identifying the transition states and intermediates involved. For instance, in the synthesis of active pharmaceutical ingredients involving similar heterocyclic cores, DFT calculations combined with microkinetic simulations have successfully reproduced experimental findings and provided detailed mechanistic explanations for reaction rate enhancements under specific conditions. rsc.org These computational approaches could be similarly applied to map the energy landscape for the synthesis of this compound, optimizing reaction conditions and predicting potential byproducts.

Analysis of "Nitro Effect" and "Methyl Effect"

The electronic properties of this compound are significantly influenced by the substituent groups attached to the pyrazole ring: the nitro group (NO₂), the methyl group (CH₃) of the ester, and the carboxylate group itself.

Solvation Effects and Thermodynamic Properties

The behavior of this compound in solution is governed by its interactions with solvent molecules, which can be explored through computational solvation models. The thermodynamic properties, such as enthalpy of solution and solvation, are key to understanding its solubility and bioavailability.

Studies on pyrazole derivatives have shown that the solvation process is influenced by the specific intermolecular interactions between the solute and solvent, as well as the protic or aprotic nature of the solvent. researchgate.net For pyrazole itself, the dipole moment increases significantly with rising solvent polarity, for instance from 2.27 D in the gas phase to 4.51 D in water. doaj.org This indicates strong solute-solvent interactions. The HOMO-LUMO energy gap, a measure of chemical reactivity, also decreases in polar solvents, suggesting increased reactivity. doaj.orgscilit.com

Table 1: Effect of Solvent Polarity on Pyrazole Properties

PropertyGas PhaseWater
HOMO-LUMO Gap (eV) 7.05577.000
Dipole Moment (D) 2.274.51

This table is based on data for the parent pyrazole molecule and illustrates the general trends expected for its derivatives in different environments. doaj.org

Molecular Docking Studies (focused on interaction analysis)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is invaluable for understanding the potential biological activity of compounds like this compound by analyzing their binding interactions.

Docking studies on a wide range of pyrazole derivatives have revealed their potential to inhibit various protein targets, including kinases and carbonic anhydrases, which are often implicated in cancer. bohrium.comnih.govnih.gov The pyrazole scaffold is a common feature in several FDA-approved protein kinase inhibitors. mdpi.com

The interaction analysis from these studies typically shows that pyrazole derivatives bind within the active site of proteins through a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For this compound, the key functional groups for interaction would be:

The nitro group , which can act as a hydrogen bond acceptor.

The ester group , where the carbonyl oxygen can also accept hydrogen bonds.

The pyrazole ring nitrogens , which can act as hydrogen bond acceptors.

The aromatic pyrazole ring , which can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

For example, in docking studies of pyrazole-carboxamides with carbonic anhydrase, the compounds exhibited better interaction energies than the standard inhibitor, acetazolamide. nih.gov The binding mechanisms involved interactions with key amino acid residues and the zinc ion in the active site. bohrium.comnih.gov Similarly, docking of pyrazole derivatives into the active sites of receptor tyrosine kinases has shown that these compounds can be deeply buried in the binding pocket, forming crucial hydrogen bonds that contribute to their inhibitory potential. nih.gov These studies provide a theoretical framework for how this compound might interact with biological targets, guiding the design of more potent and selective therapeutic agents. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For Methyl 1-nitro-1H-pyrazole-3-carboxylate, both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus.

Detailed experimental ¹H NMR and ¹³C NMR spectral data for this compound are not extensively reported in publicly available scientific literature. However, based on the known effects of substituents on the pyrazole (B372694) ring, a theoretical analysis allows for the prediction of the expected spectral characteristics.

Expected ¹H NMR Characteristics: The structure of this compound contains three distinct proton environments: the two protons on the pyrazole ring (at positions C4 and C5) and the three protons of the methyl ester group.

Pyrazole Protons (H4, H5): These would appear as two separate signals, likely doublets due to coupling with each other. The electron-withdrawing nature of the N-nitro group and the carboxylate group would shift these protons downfield. The H5 proton, being adjacent to the N-nitro group, is expected to be the most deshielded.

Methyl Protons (-OCH₃): The three protons of the methyl group would appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift would be in the typical range for a methyl ester.

Predicted Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Pyrazole H5Downfield (e.g., 8.0 - 9.0)Doublet (d)1H
Pyrazole H4Downfield (e.g., 7.0 - 8.0)Doublet (d)1H
Methyl (-OCH₃)Mid-range (e.g., 3.8 - 4.2)Singlet (s)3H

Expected ¹³C NMR Characteristics: The molecule has five unique carbon atoms: three in the pyrazole ring and two in the methyl carboxylate group.

Carbonyl Carbon (C=O): This carbon is the most deshielded and would appear significantly downfield, typically in the 160-170 ppm range.

Pyrazole Carbons (C3, C4, C5): These carbons would have distinct chemical shifts influenced by the attached functional groups. The C3 carbon, attached to the ester, and the C5 carbon would be significantly affected by the electron-withdrawing groups.

Methyl Carbon (-OCH₃): This carbon would appear in the upfield region, characteristic of sp³ hybridized carbons in esters.

Predicted Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)160 - 170
Pyrazole C3140 - 150
Pyrazole C5135 - 145
Pyrazole C4110 - 120
Methyl (-OCH₃)50 - 60

While specific experimental COSY (Correlation Spectroscopy) data is not available, its application would be straightforward. A COSY spectrum would show a cross-peak correlating the signals of the H4 and H5 protons on the pyrazole ring. This would provide definitive proof of their scalar coupling and confirm their adjacency within the molecular structure. No other correlations would be expected for this molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Although a specific experimental spectrum for this compound is not documented in the searched literature, the expected characteristic absorption bands can be predicted based on its structure.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Asymmetric NO₂ StretchN-Nitro (N-NO₂)1580 - 1650
Symmetric NO₂ StretchN-Nitro (N-NO₂)1250 - 1320
Carbonyl C=O StretchEster (-COOCH₃)1720 - 1740
C-O StretchEster (-COOCH₃)1200 - 1300
C=N / C=C StretchPyrazole Ring1450 - 1600
C-H StretchAromatic / Methyl2950 - 3150

The most prominent peaks would be a strong, sharp absorption for the ester carbonyl (C=O) stretch and strong absorptions corresponding to the asymmetric and symmetric stretches of the N-nitro group, which are crucial for confirming the presence of these key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For an aromatic, conjugated system like this compound, π → π* and n → π* transitions are expected. The pyrazole ring, in conjugation with both the nitro group and the carboxylate group, forms a chromophore that absorbs UV light. The N-nitro group, in particular, would influence the absorption maxima. The spectrum is expected to show strong absorption bands characteristic of such conjugated systems, though specific λmax values are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The chemical formula for this compound is C₅H₅N₃O₄, which corresponds to a monoisotopic molecular weight of approximately 171.028 g/mol . In a high-resolution mass spectrum (HRMS), the precise mass measurement would confirm this elemental composition.

Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) at m/z 171. The fragmentation pattern would be expected to show characteristic losses of functional groups:

Loss of a methoxy (B1213986) radical: [M - •OCH₃]⁺ at m/z 140.

Loss of the entire methoxycarbonyl group: [M - •COOCH₃]⁺ at m/z 112.

Loss of the nitro group: [M - •NO₂]⁺ at m/z 125.

Ion m/z (Expected) Identity
[M]⁺171Molecular Ion
[M - OCH₃]⁺140Loss of methoxy radical
[M - NO₂]⁺125Loss of nitro group
[M - COOCH₃]⁺112Loss of methoxycarbonyl radical

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise data on bond lengths, bond angles, and intermolecular interactions. Currently, there are no published crystal structures for this compound in major crystallographic databases.

If a single-crystal X-ray diffraction study were performed, it would confirm the planarity of the pyrazole ring and provide exact geometric parameters of the N-nitro and methyl carboxylate substituents. It would also reveal how the molecules pack in the crystal lattice, detailing any intermolecular forces, such as hydrogen bonds or π-π stacking, that stabilize the solid-state structure.

Correlation of Experimental and Theoretical Spectroscopic Data

The comprehensive structural analysis of this compound is achieved through a synergistic approach that combines experimental spectroscopic techniques with theoretical quantum chemical calculations. This correlation is vital for the unambiguous assignment of spectral signals and for gaining deeper insights into the molecule's electronic and vibrational properties. Theoretical calculations, primarily using Density Functional Theory (DFT), have become an indispensable tool in predicting and interpreting the spectroscopic data of pyrazole derivatives.

Detailed research findings for nitropyrazole derivatives demonstrate a strong correlation between calculated and experimental data for vibrational and nuclear magnetic resonance spectra. acrhem.org For instance, studies on similar nitropyrazole systems have shown that theoretical calculations can predict vibrational frequencies and NMR chemical shifts with a high degree of accuracy, aiding in the precise assignment of experimental spectra. researchgate.net

Vibrational Spectroscopy (FT-IR)

The vibrational modes of this compound can be predicted using DFT calculations, typically at the B3LYP/6-311++G(d,p) level of theory, which has been shown to provide reliable results for related compounds. acrhem.org The calculated vibrational frequencies are then compared with the experimental Fourier-transform infrared (FT-IR) spectrum.

Key vibrational modes for this molecule include the stretching vibrations of the C=O of the ester group, the asymmetric and symmetric stretches of the NO₂ group, and the various stretching and bending vibrations of the pyrazole ring. The correlation between the theoretical and experimental data allows for a definitive assignment of these vibrational bands.

Below is an interactive data table presenting a typical correlation between experimental and theoretical FT-IR spectral data for a nitropyrazole derivative, which serves as a model for this compound.

Vibrational Mode Experimental Frequency (cm⁻¹) Theoretical Frequency (cm⁻¹) Assignment
N-H Stretch~3180~3175Stretching vibration of the N-H bond in the pyrazole ring
C=O Stretch~1720~1715Stretching vibration of the carbonyl group in the methyl ester
NO₂ Asymmetric Stretch~1540~1535Asymmetric stretching of the nitro group
NO₂ Symmetric Stretch~1360~1355Symmetric stretching of the nitro group
C=N Stretch~1480~1475Stretching vibration of the C=N bond in the pyrazole ring
C-N Stretch~1300~1295Stretching vibration of the C-N bond in the pyrazole ring

Note: The experimental values are typical ranges observed for nitropyrazole derivatives. The theoretical values are representative of DFT calculations for such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are also performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach with DFT. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show a strong linear correlation with the experimental chemical shifts. This correlation is instrumental in assigning the signals to specific protons and carbon atoms in the molecule, especially for complex structures.

For this compound, key proton signals would include those from the pyrazole ring and the methyl group of the ester. Similarly, ¹³C signals would correspond to the carbons of the pyrazole ring, the carbonyl carbon, and the methyl carbon.

The following interactive data tables illustrate the expected correlation between experimental and theoretical ¹H and ¹³C NMR data.

¹H NMR Data Correlation

Proton Experimental Chemical Shift (ppm) Theoretical Chemical Shift (ppm)
Pyrazole H-4~7.0-7.2Correlated Value
Pyrazole H-5~8.0-8.2Correlated Value
OCH₃~3.9-4.1Correlated Value

¹³C NMR Data Correlation

Carbon Experimental Chemical Shift (ppm) Theoretical Chemical Shift (ppm)
C=O~160-165Correlated Value
Pyrazole C-3~140-145Correlated Value
Pyrazole C-4~110-115Correlated Value
Pyrazole C-5~130-135Correlated Value
OCH₃~50-55Correlated Value

Note: The experimental chemical shifts are estimations based on data for similar nitropyrazole structures. chemicalbook.comnih.gov Theoretical values are typically scaled to match experimental data for improved correlation.

Structure Activity Relationship Sar Studies on Methyl 1 Nitro 1h Pyrazole 3 Carboxylate Derivatives

Impact of Nitro Group Position and Substituents on Reactivity and Molecular Interactions

The position of the nitro group on the pyrazole (B372694) ring is a primary determinant of the molecule's electronic properties and, consequently, its reactivity and interaction with biological targets. The strong electron-withdrawing nature of the nitro group significantly influences the electron density distribution within the pyrazole ring. nih.gov

Illustrative Data on the Impact of Nitro Group Position:

Compound ID Nitro Group Position Substituent at C5 Predicted Receptor Binding Affinity (K_d, nM)
M1NP3C-A 1 H 150
M4NP3C-B 4 H 75
M5NP3C-C 5 H 120
M4NP3C-D 4 CH_3 90
M4NP3C-E 4 Cl 60

This table illustrates how the position of the nitro group and the nature of other substituents can theoretically influence the binding affinity of Methyl 1-nitro-1H-pyrazole-3-carboxylate derivatives. The data is hypothetical and for illustrative purposes.

Role of the Ester Group in Modulating Molecular Interactions

The methyl carboxylate group at the C3 position plays a crucial role in the molecular interactions of this compound. The ester group can act as a hydrogen bond acceptor, interacting with hydrogen bond donors in a receptor's active site. researchgate.net The size and nature of the alcohol component of the ester can be modified to probe the steric and electronic requirements of the binding pocket.

For instance, replacing the methyl group with larger alkyl or aryl groups can either enhance binding through increased van der Waals interactions or cause steric hindrance, thereby reducing activity. The electronic properties of the ester can also be fine-tuned; for example, conversion to an amide can introduce an additional hydrogen bond donor, potentially altering the binding mode and affinity. mdpi.com

Illustrative Data on Ester Group Modification:

Compound ID Ester Group Modification Predicted IC_50 (µM)
M1NP3C-F Methyl ester 5.2
E1NP3C-G Ethyl ester 4.8
P1NP3C-H Propyl ester 6.5
A1NP3C-I Amide 2.1

This table provides a hypothetical illustration of how modifications to the ester group in this compound derivatives might affect their inhibitory concentration (IC50). The data is for illustrative purposes only.

Influence of N-Substituents on Pyrazole Ring Systems

Alkyl or aryl substituents at the N1 position can provide additional points of interaction with a biological target. For example, an aromatic substituent could engage in π-π stacking interactions within a hydrophobic pocket of a receptor. The electronic nature of the N-substituent also modulates the electronic properties of the pyrazole ring, which can affect the strength of other interactions. nih.gov

Stereochemical Considerations and Regioisomeric Effects on Activity Profiles

Stereochemistry and regioisomerism are critical factors in the SAR of pyrazole derivatives. The spatial arrangement of substituents can dramatically affect how a molecule fits into a binding site. For chiral derivatives, one enantiomer often exhibits significantly higher activity than the other.

Regioisomers, which have the same molecular formula but different arrangements of substituents on the pyrazole ring, can display markedly different biological activities. For instance, moving the nitro group from the 1-position to the 4- or 5-position in this compound would create regioisomers with distinct electronic and steric profiles, likely leading to different interaction patterns with biological targets. researchgate.net

Design Principles for Modulating Specific Molecular Interactions

The design of novel this compound derivatives with tailored molecular interactions is guided by several key principles. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed to predict how structural modifications will affect binding affinity and activity. nih.govnih.govmdpi.com

Key design strategies include:

Bioisosteric Replacement: Replacing functional groups with other groups that have similar steric and electronic properties to optimize interactions and improve pharmacokinetic profiles.

Scaffold Hopping: Replacing the pyrazole core with other heterocyclic systems to explore new chemical space and identify novel binding modes.

Structure-Based Design: Utilizing the three-dimensional structure of the biological target to design ligands that fit precisely into the active site and form specific, high-affinity interactions. researchgate.net

By systematically applying these principles, researchers can rationally design and synthesize new derivatives of this compound with enhanced potency and selectivity for their intended biological targets.

Applications of Methyl 1 Nitro 1h Pyrazole 3 Carboxylate in Chemical Synthesis

Building Block in Heterocyclic Chemistry

The primary role of Methyl 1-nitro-1H-pyrazole-3-carboxylate as a building block in heterocyclic chemistry is centered on its function as a precursor to more stable C-nitropyrazoles through rearrangement reactions. 1-Nitropyrazoles are known to undergo thermal or acid-catalyzed rearrangements where the nitro group migrates from the nitrogen atom to a carbon atom on the pyrazole (B372694) ring. osi.lvchemicalbook.comnih.gov

This transformation is a key step for accessing substituted C-nitropyrazoles, which are versatile building blocks for more complex heterocyclic structures. myskinrecipes.com For instance, the rearrangement of 1-nitropyrazole (B188897) yields 3-nitropyrazole, a compound used in the synthesis of various other pyrazole-based compounds. chemicalbook.comnih.gov The presence of the methyl carboxylate group at the 3-position influences the outcome of this rearrangement, typically directing the nitro group to the 5-position due to electronic and steric factors. osi.lv The resulting Methyl 5-nitro-1H-pyrazole-3-carboxylate is a stable intermediate with two distinct functional groups that can be further modified to build diverse heterocyclic systems.

Another pathway where 1-nitropyrazoles serve as building blocks is through the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org In reactions with certain nucleophiles, such as arylhydrazines, 1,4-dinitropyrazoles can undergo a ring-opening and subsequent ring-closure process to form new, highly substituted pyrazole derivatives. researchgate.net This mechanism allows for the synthesis of 1-aryl-4-nitropyrazoles, demonstrating the utility of the 1-nitro group as a leaving group in a complex transformation that rebuilds the heterocyclic core. researchgate.net

Table 1: Rearrangement of 1-Nitropyrazole This table summarizes a representative rearrangement reaction of the parent 1-nitropyrazole, illustrating the typical conditions and outcomes for this class of compounds.

ReactantConditionsProductYieldReference
1-NitropyrazoleBenzonitrile, 180 °C, 3 hours3-Nitro-1H-pyrazole91% chemicalbook.com

Intermediate in the Synthesis of Complex Organic Molecules

As a reactive species, this compound functions as a transient intermediate in multi-step synthetic sequences. Its synthesis, typically by the nitration of Methyl 1H-pyrazole-3-carboxylate, is often the initial step in a pathway to produce more elaborate molecules. nih.gov The primary utility of this intermediate is to introduce a nitro group onto the pyrazole ring in a regiocontrolled manner via the aforementioned rearrangement.

Once converted to its C-nitro isomer (e.g., Methyl 5-nitro-1H-pyrazole-3-carboxylate), the molecule becomes a stable and versatile intermediate for constructing complex organic molecules. myskinrecipes.com The nitro and ester functional groups on the pyrazole ring are reactive sites for a wide range of chemical modifications. myskinrecipes.com These C-nitro pyrazole derivatives are valuable in medicinal chemistry for the development of pharmaceuticals, as the pyrazole scaffold is a privileged structure found in many biologically active compounds. myskinrecipes.commdpi.com

For example, C-nitro pyrazole carboxylates serve as key intermediates in the synthesis of various bioactive agents, including potential anti-inflammatory, antimicrobial, and anticancer compounds. myskinrecipes.com The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form new heterocyclic rings. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, providing further points for molecular elaboration.

Use in the Development of Catalytic Systems

Direct applications of this compound in the development of catalytic systems are not extensively documented in scientific literature. The inherent reactivity and tendency of the 1-nitro group to rearrange make it less suitable for direct use as a stable ligand in catalyst design.

However, the broader class of pyrazole derivatives, particularly those derived from the rearrangement of 1-nitropyrazoles, are used in catalysis. Pyrazoles containing nitro groups can act as ligands that coordinate with metal centers, such as copper (II), to form in situ catalysts. These catalytic systems have shown activity in oxidation reactions. While specific studies on the 1-nitro isomer are lacking, its C-nitro counterparts are recognized for their potential in this field.

Potential in Materials Science and Polymer Chemistry

There is limited specific information on the application of this compound in materials science and polymer chemistry. The field of energetic materials often utilizes nitrated heterocyclic compounds due to their high nitrogen content and the energy release upon decomposition. nih.gov

Nitrated pyrazoles are a class of compounds studied for their energetic properties. nih.gov However, research in this area typically focuses on molecules with multiple nitro groups or more stable C-nitro functionalities, as the N-NO2 bond in 1-nitropyrazoles is comparatively weak. While the title compound contains a nitro group, its utility as an energetic material is likely limited by its instability and tendency to rearrange. The products of its rearrangement, C-nitropyrazole derivatives, could potentially serve as precursors for more complex energetic materials.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives is a well-established area of organic chemistry, traditionally relying on methods like the Knorr synthesis, which involves the condensation of hydrazines with 1,3-dicarbonyl compounds. jetir.orgmdpi.com However, there is a growing emphasis on developing greener and more sustainable synthetic methodologies. researchgate.netresearchgate.net

Future research could focus on creating novel synthetic pathways to Methyl 1-nitro-1H-pyrazole-3-carboxylate that are more environmentally friendly. This could involve:

One-pot multicomponent reactions: These reactions offer efficiency by combining multiple steps into a single procedure, reducing waste and saving time. mdpi.comnih.gov

Use of green catalysts: Employing non-toxic, recyclable catalysts such as nano-ZnO or Amberlyst-70 can significantly improve the sustainability of the synthesis. mdpi.comnih.gov

Eco-friendly solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a key aspect of sustainable chemistry. jetir.org

Alternative energy sources: Exploring the use of microwave or ultrasonic irradiation could lead to faster reaction times and higher yields under milder conditions. researchgate.net

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

FeatureTraditional Synthesis (e.g., Knorr)Future Sustainable Synthesis
Catalyst Often requires strong acidsGreen catalysts (e.g., nano-ZnO, Amberlyst-70) mdpi.comnih.gov
Solvent Often uses hazardous organic solventsWater, ethanol, or solvent-free conditions jetir.org
Efficiency Multi-step processes are commonOne-pot multicomponent reactions mdpi.com
Energy Conventional heatingMicrowave or ultrasonic irradiation researchgate.net

Advanced Mechanistic Investigations of Complex Transformations

The reactivity of nitropyrazoles is complex and can be exploited for various chemical transformations. The nitro group significantly influences the electronic properties of the pyrazole ring, making it a key functional group in energetic materials. nih.govnih.gov Future studies should delve into the detailed mechanisms of reactions involving this compound. Understanding these mechanisms is crucial for controlling reaction outcomes and designing new synthetic applications. Advanced computational and experimental techniques can be employed to elucidate reaction pathways, identify transient intermediates, and understand the role of catalysts and reaction conditions.

Integration of Machine Learning in Predictive Chemistry for Analogues

The field of drug discovery and materials science is increasingly benefiting from the integration of computational chemistry and machine learning. eurasianjournals.com These tools can accelerate the discovery of new molecules with desired properties. hotspotthera.com For analogues of this compound, machine learning models could be developed to:

Predict biological activity: By training algorithms on existing data for pyrazole derivatives, it may be possible to predict the potential therapeutic applications of new analogues. eurasianjournals.com

Optimize molecular properties: Machine learning can help in designing molecules with improved characteristics, such as enhanced efficacy or reduced toxicity.

Explore vast chemical spaces: Algorithms can generate and evaluate billions of virtual molecules, identifying promising candidates for synthesis and testing far more rapidly than traditional methods. hotspotthera.com

Computational approaches like Density Functional Theory (DFT) can provide detailed insights into the electronic structure and properties of these molecules, complementing experimental findings. eurasianjournals.com

Exploration of New Chemical Transformations for Diverse Applications

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals due to its wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. nih.govresearchgate.netresearchgate.netmdpi.com The specific combination of substituents in this compound could unlock new applications.

Future research should aim to:

Synthesize a library of derivatives: By modifying the ester and exploring reactions of the nitro group, a diverse range of new compounds can be created.

Screen for biological activity: These new derivatives should be tested against various biological targets to identify potential new therapeutic agents or agrochemicals. researchgate.net Pyrazole-based compounds are known to act as fungicides, and this is a particularly promising area for investigation. researchgate.net

Investigate material properties: Nitropyrazoles are known for their applications as energetic materials. nih.govnih.govresearchgate.netmdpi.com The properties of this compound and its derivatives in this context could be a valuable area of study.

Design of Targeted Molecular Probes for Specific Chemical Interactions

Molecular probes are essential tools for studying biological processes and chemical interactions. The pyrazole structure can be functionalized to create probes that bind to specific targets. Future work could involve designing and synthesizing molecular probes based on the this compound scaffold. These probes could be used to investigate enzyme mechanisms, visualize cellular processes, or detect the presence of specific analytes, contributing to a deeper understanding of complex chemical and biological systems.

Q & A

Q. What strategies improve regioselectivity in derivatization reactions?

  • Directed Metalation : Use LDA to deprotonate the 4-position, followed by electrophilic quenching.
  • Protecting Groups : Temporarily block the nitro group with Boc anhydride to direct coupling to the 5-position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.